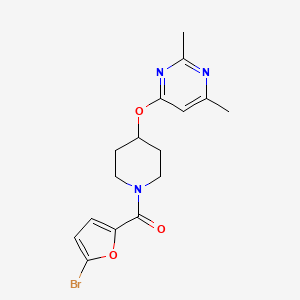
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a synthetic compound known for its unique structural components and diverse applications in scientific research. It features a pyrazol ring, cyclopropyl group, and a trifluoromethyl group which significantly influence its chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide involves multiple steps:
Formation of the pyrazol ring: : Reacting appropriate cyclopropyl derivatives with hydrazine and trifluoromethylating agents.
Substitution reactions: : Introducing the sulfonamide group under specific catalytic conditions.
Final assembly: : Coupling the intermediate with a suitable isoxazole derivative under conditions like reflux in polar solvents.
Industrial Production Methods
Industrially, the synthesis involves batch reactors for each synthetic step, ensuring precise control over reaction parameters like temperature, pressure, and pH. Continuous flow systems may also be employed to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Undergoes oxidation with agents like potassium permanganate, leading to cleavage of specific groups.
Reduction: : Shows reduction reactions with agents such as lithium aluminum hydride, primarily affecting the sulfonamide moiety.
Substitution: : Engages in nucleophilic and electrophilic substitution reactions, mainly influenced by the electron-withdrawing trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases for nucleophilic substitution.
Major Products
The reactions typically yield products like trifluoromethylated pyrazoles, various substituted isoxazoles, and their corresponding sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
The compound has extensive applications in:
Chemistry: : Acts as a building block for synthesizing more complex molecules.
Biology: : Used in the study of enzyme inhibition and protein interactions due to its structural analogs with natural substrates.
Medicine: : Potential therapeutic uses, including as a candidate in anti-inflammatory and anti-cancer drug research.
Industry: : Utilized in the development of specialty chemicals and advanced materials.
Wirkmechanismus
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide exerts its effects primarily through:
Molecular Targets: : Targets enzymes and receptors by mimicking the structure of natural ligands.
Pathways: : Interferes with signaling pathways, affecting processes like cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Compared to other sulfonamides and pyrazole derivatives, this compound stands out due to:
Enhanced Stability: : Thanks to the trifluoromethyl group.
Unique Activity Profile: : Distinct biological activity because of its combined structural features.
List of Similar Compounds
N-(3-(trifluoromethyl)phenyl)-4-(methylthio)benzenesulfonamide: : Another sulfonamide with different substituents.
5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-amine: : Shares the pyrazol and trifluoromethyl components.
3,5-dimethylisoxazole-4-carboxamide: : Similar isoxazole moiety but with different functional groups.
This compound's unique combination of structural elements ensures its significance in various fields, driving ongoing research and application exploration.
Eigenschaften
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N4O3S/c1-8-13(9(2)24-20-8)25(22,23)18-5-6-21-11(10-3-4-10)7-12(19-21)14(15,16)17/h7,10,18H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYYLIFDYGNCMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dimethylphenyl)-N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2969019.png)

![Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2969023.png)
![3-(benzenesulfonyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B2969024.png)
![N-(4-ethoxy-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine](/img/structure/B2969025.png)

![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2969028.png)



![N-(benzo[b]thiophen-5-yl)-2-(p-tolylthio)acetamide](/img/structure/B2969034.png)

